![molecular formula C10H12O3 B2432653 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 42044-93-9](/img/structure/B2432653.png)
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
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Description
“5-Ethyl-2-hydroxy-3-methoxybenzaldehyde” is a chemical compound . It is similar to other methoxybenzaldehydes, which are important groups of benzoate derivatives found in plants . Some of these compounds exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics .
Synthesis Analysis
The synthesis of similar compounds like “2-Hydroxy-5-methoxybenzaldehyde” has been studied. It is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Chemical Reactions Analysis
“2-Hydroxy-5-methoxybenzaldehyde” reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Scientific Research Applications
Chemical Reactions and Derivatives
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde participates in various chemical reactions, such as the Knoevenagel Reaction, yielding a range of derivatives. Yasuda and Midorikawa (1966) found that substituted 2-hydroxybenzaldehydes can react with ethyl cyanoacetate to produce different coumarin derivatives, demonstrating the versatility of this compound in synthetic chemistry (Yasuda & Midorikawa, 1966).
Thermophysical Properties
The thermophysical properties of several solid aldehydes, including derivatives of 2-hydroxybenzaldehyde, were studied using differential scanning calorimetry (DSC). Temprado, Roux, and Chickos (2008) report temperatures, enthalpies, entropies of fusion, and heat capacities, highlighting the compound's relevance in materials science (Temprado, Roux, & Chickos, 2008).
Catalysis
A study by Ghorbanloo and Alamooti (2017) describes the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, involving 2-hydroxy-3-methoxybenzaldehyde. This complex acts as a catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalytic applications (Ghorbanloo & Alamooti, 2017).
Schiff Base Compounds
Güler et al. (2012) synthesized benzyloxybenzaldehyde derivatives from 2-hydroxy-3-methoxybenzaldehyde and studied their metal ion binding properties. These Schiff base compounds demonstrate the potential of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in creating complex molecules with specific binding capabilities (Güler et al., 2012).
Antioxidant Activity
Rijal, Haryadi, and Anwar (2022) explored the synthesis of chalcone derivatives from halogenated vanillin (which includes 2-hydroxy-3-methoxybenzaldehyde) and evaluated their antioxidant activities. Their findings highlight the potential of this compound in developing antioxidants (Rijal, Haryadi, & Anwar, 2022).
properties
IUPAC Name |
5-ethyl-2-hydroxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHWKKGQACCKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde |
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